molecular formula C18H26F2N2O B10818916 N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propylbenzamide CAS No. 2741276-45-7

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propylbenzamide

Cat. No.: B10818916
CAS No.: 2741276-45-7
M. Wt: 324.4 g/mol
InChI Key: RVTOLUMXMICZQI-IAGOWNOFSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of 3,4-difluoro Propyl U-47700 are not readily available in the public domain.
    • Industrial production methods remain proprietary and are not widely disclosed.
  • Chemical Reactions Analysis

    • The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly documented.
    • Major products formed from these reactions are also not well-documented.
  • Scientific Research Applications

    • Research on 3,4-difluoro Propyl U-47700 is limited due to its status as an analytical reference standard.
    • potential applications may include studies related to pharmacology, toxicology, and forensic analysis.
  • Mechanism of Action

    • The precise mechanism by which 3,4-difluoro Propyl U-47700 exerts its effects remains unclear.
    • Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    • Unfortunately, there is limited information available regarding direct comparisons with other similar compounds.
    • Researchers may need to explore related structures and evaluate their uniqueness.

    Properties

    CAS No.

    2741276-45-7

    Molecular Formula

    C18H26F2N2O

    Molecular Weight

    324.4 g/mol

    IUPAC Name

    N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propylbenzamide

    InChI

    InChI=1S/C18H26F2N2O/c1-4-11-22(17-8-6-5-7-16(17)21(2)3)18(23)13-9-10-14(19)15(20)12-13/h9-10,12,16-17H,4-8,11H2,1-3H3/t16-,17-/m1/s1

    InChI Key

    RVTOLUMXMICZQI-IAGOWNOFSA-N

    Isomeric SMILES

    CCCN([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)F)F

    Canonical SMILES

    CCCN(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)F)F

    Origin of Product

    United States

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